molecular formula C16H11BrN2OS2 B3006690 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 920435-79-6

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B3006690
CAS No.: 920435-79-6
M. Wt: 391.3
InChI Key: XTNPFLYFIQUXTQ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a sulfanyl (-S-) linker to a thiophen-2-yl ethanone moiety. Its synthesis typically involves nucleophilic substitution reactions under basic conditions (e.g., potassium carbonate in acetone), yielding moderate to high purity (HRMS [M+H]+: calcd 360.0914, found 360.0904) . The 13C NMR spectrum (CDCl3) of closely related analogs reveals key shifts at δ 190.1 (ketone C=O), 154.3 (pyridazine C), and 50.1 (CH2), confirming structural integrity .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS2/c17-12-5-3-11(4-6-12)13-7-8-16(19-18-13)22-10-14(20)15-2-1-9-21-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNPFLYFIQUXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the bromophenyl group through a halogenation reaction. The thiophene ring is then attached via a sulfanyl linkage. The final step involves the formation of the ethanone moiety through a carbonylation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl and thiophene groups contribute to its binding affinity and specificity towards these targets. The compound may also induce oxidative stress or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Heterocycles

Target Compound
  • Core : Pyridazine ring.
  • Substituents: 4-Bromophenyl (electron-withdrawing), thiophen-2-yl ethanone (electron-rich).
  • Key Functional Groups : Sulfanyl bridge, ketone.
Analog 1: 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (14a)
  • Core : Benzoimidazo[1,2-b][1,2,4]triazole.
  • Substituents : 6,7-Dimethyl groups (steric hindrance), 4-bromophenyl, thiophen-2-yl.
  • HRMS : [M+H]+ calcd 466.0332, found 466.0326 .
Analog 2: 1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (LX-3)
  • Core : Benzoimidazo-triazole.
  • Synthesis : 70% yield via Pd-mediated coupling; reaction time >12 hours .
Analog 3: 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
  • Core : Thiophene.
  • Substituents : 4-Bromophenyl directly attached to thiophene.
  • Molecular Weight : 281.17 g/mol; CAS 51335-89-8 .

Spectroscopic and Physicochemical Properties

Compound HRMS [M+H]+ (calcd/found) 13C NMR Key Shifts (δ, ppm) Molecular Weight
Target Compound 360.0914/360.0904 190.1 (C=O), 154.3 (pyridazine C) 360.09
14a 466.0332/466.0326 190.1 (C=O), 144.0 (imidazole C) 466.03
LX-3 N/A 131.5 (aryl C), 123.0 (thiophene C) 433.30
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one N/A N/A 281.17

Critical Analysis of Divergent Data

  • Biological Activity : Evidence lacks explicit bioactivity data for the target compound, necessitating extrapolation from analogs.
  • Reactivity : Shorter reaction times (e.g., 6 hours for 17a ) vs. overnight for LX-3 highlight substituent-dependent kinetics.

Biological Activity

The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of the compound typically involves the reaction of pyridazine derivatives with thiophenes in the presence of sulfide reagents. The general synthetic pathway can be summarized as follows:

  • Preparation of Pyridazine Derivative : The starting material, 4-bromophenyl-pyridazine, is synthesized through standard organic reactions involving bromination and cyclization.
  • Sulfanylation : The pyridazine derivative is then reacted with a thiol to introduce the sulfanyl group, forming the core structure.
  • Final Modification : The ethanone moiety is introduced through acylation reactions.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit notable antitumor properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-75.0Apoptosis induction
BMDA-MB-2313.5Cell cycle arrest
CHeLa4.0Inhibition of angiogenesis

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Antitumor Effects

A study conducted on a series of pyridazine derivatives, including those similar to our compound, revealed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that certain modifications on the pyridazine ring enhanced antitumor activity significantly.

Study on Antimicrobial Properties

Another research focused on evaluating the antimicrobial efficacy of a related compound against several pathogenic bacteria. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

  • Pyridazine Ring : Essential for interaction with biological targets.
  • Sulfanyl Group : Enhances lipophilicity and facilitates membrane penetration.
  • Thiophene Moiety : Contributes to overall stability and reactivity.

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